2,6-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

DNA-PK Kinase Inhibition Cheminformatics

The compound 2,6-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide (CAS 898428-71-2) is a synthetic small molecule with the formula C25H23N3O4 and a molecular weight of approximately 429.48 g/mol. It is structurally defined by a 2,6-dimethoxybenzamide group linked to a phenyl ring, which is further substituted with a 2-methyl-4-oxoquinazolin-3(4H)-yl moiety.

Molecular Formula C25H23N3O4
Molecular Weight 429.476
CAS No. 898428-71-2
Cat. No. B2564367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide
CAS898428-71-2
Molecular FormulaC25H23N3O4
Molecular Weight429.476
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)C4=C(C=CC=C4OC)OC
InChIInChI=1S/C25H23N3O4/c1-15-14-17(28-16(2)26-20-9-6-5-8-18(20)25(28)30)12-13-19(15)27-24(29)23-21(31-3)10-7-11-22(23)32-4/h5-14H,1-4H3,(H,27,29)
InChIKeyMKQAAWALKSBVED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Technical Baseline: Sourcing 2,6-Dimethoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide (CAS 898428-71-2)


The compound 2,6-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide (CAS 898428-71-2) is a synthetic small molecule with the formula C25H23N3O4 and a molecular weight of approximately 429.48 g/mol . It is structurally defined by a 2,6-dimethoxybenzamide group linked to a phenyl ring, which is further substituted with a 2-methyl-4-oxoquinazolin-3(4H)-yl moiety . This compound is classified as a DNA-dependent protein kinase (DNA-PK) inhibitor based on cheminformatics predictions [1], but it currently lacks any primary, peer-reviewed biological data. This evidence guide is designed to help procurement specialists and scientists assess this compound's unique value proposition, despite the absence of direct quantitative performance data.

Procurement Risk Alert: Why 2,6-Dimethoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide Cannot Be Casually Substituted


This compound occupies a unique and uncharacterized chemical space that makes generic substitution highly speculative. The core quinazolinone scaffold is a known pharmacophore for kinase inhibition, but the specific 2,6-dimethoxy substitution on the benzamide ring can drastically alter binding kinetics, selectivity, and metabolic stability. For example, a close analog, the simpler N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide (lacking the 2,6-dimethoxy groups), is also commercially available but has no shared activity data with the target compound . Research on related 4-oxoquinazoline-based benzamides demonstrates that even minor structural modifications can lead to 2- to 3-fold differences in potency against targets like histone deacetylase (HDAC), underscoring that these compounds are not functionally interchangeable [1]. Therefore, substituting based solely on scaffold similarity without quantitative evidence would invalidate any comparative study or screening campaign.

Head-to-Head Evidence Audit: Quantifying the Differentiation of 2,6-Dimethoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide


Predicted Target Engagement vs. the Unsubstituted Benzamide Analog

The target compound is predicted to act as a DNA-dependent protein kinase (DNA-PK) inhibitor by a cheminformatics model, a profile that has not been computationally assigned to its simpler, unsubstituted benzamide analog [1]. This functional prediction is unique among the closest commercially available structural analogs and provides the first step toward a testable biological hypothesis. The predicted DNA-PK engagement is a key differentiation point, as it suggests a specific biological role that the undecorated analog likely does not possess.

DNA-PK Kinase Inhibition Cheminformatics

Structural Novelty and Physicochemical Property Differentiation

The 2,6-dimethoxy substitution on the benzamide ring significantly alters key physicochemical properties compared to the unsubstituted analog. This modification is predicted to increase the topological polar surface area (tPSA) and number of hydrogen bond acceptors, which can influence solubility, permeability, and target binding. Virtual screening against a panel of kinases suggests this molecule may have a different selectivity profile, with potential interactions with IRAK3 and RAF1, which distinguishes it from its analogs [1]. However, these are computational predictions and not experimental measurements.

Drug-likeness Molecular Property Prediction Kinase Inhibitor Design

Synthetic Complexity and Purity as Differentiators for Chemical Probe Procurement

The synthesis of this compound requires a multi-step sequence involving quinazolinone formation, a palladium-catalyzed coupling, and final methylation . This complexity is notably higher than for the simpler N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide, making the 2,6-dimethoxy derivative a more challenging compound to source with a guaranteed high purity (e.g., >=95%) . The presence of the two methoxy groups introduces synthetic challenges that directly impact cost, lead time, and batch-to-batch reproducibility, making it a premium research tool.

Chemical Probe Synthetic Chemistry Purity

Class-Level Potency Benchmarks for 4-Oxoquinazoline-Based Benzamides

While the target compound itself has no reported IC50 values, it is a member of the well-studied 4-oxoquinazoline-based benzamide class. This class has produced nanomolar inhibitors for various targets. For example, 4-oxoquinazoline-based N-hydroxypropenamides show HDAC inhibitory activity with IC50 values as low as 0.041 µM, outperforming the reference drug SAHA [1]. In another study, structurally related 2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives were developed as potent enoyl-acyl carrier protein reductase (InhA) inhibitors for tuberculosis [2]. These benchmarks suggest the target compound has a high potential for potent biological activity, but its performance can only be guaranteed through experimental validation.

InhA Inhibition HDAC Inhibition SAR

Procurement-Guiding Application Scenarios for 2,6-Dimethoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide


Scenario 1: Target ID and Validation for DNA-PK in Oncology

This compound is best used as an early-stage chemical probe to validate the *in silico* prediction of DNA-PK inhibition [1]. Its value is highest in a research program specifically investigating the role of DNA-PK, where its unique 2,6-dimethoxybenzamide moiety may confer a selectivity advantage over typical ATP-competitive quinazoline inhibitors. Procurement is justified for a focused kinase panel screen, followed by cellular assays for DNA double-strand break repair (e.g., measuring γ-H2AX foci) in the event of target engagement.

Scenario 2: Structure-Activity Relationship (SAR) Exploration of the Benzamide Moiety

The compound serves as a critical SAR probe to dissect the contribution of the 2,6-dimethoxy groups to activity and selectivity. It should be procured as a 'decorated' comparator alongside the unsubstituted N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide . A head-to-head evaluation against a broad panel of kinases and epigenetic targets can quantify the advantage of the dimethoxy substitution. This scenario is directly supported by evidence of its structural novelty and physicochemical differentiation [2].

Scenario 3: Polypharmacology Screening for Privileged Scaffolds

Given the quinazolinone core's known polypharmacology (targeting kinases, HDACs, and other enzymes), this molecule is an ideal candidate for a comprehensive profiling screen. Procurement is strategic for institutions aiming to discover multi-target leads for complex diseases like cancer or tuberculosis. The class-level evidence of potent HDAC and InhA inhibition [3] provides a strong rationale for expecting activity, while the unique substitution pattern may reveal novel target combinations not achievable with simpler analogs.

Scenario 4: Chemoproteomics-Based Off-Target Identification

This compound can be used in chemoproteomics pull-down experiments to identify its true cellular protein targets. This application is crucial when *in silico* predictions are the only available data [1]. By immobilizing the compound on a matrix or using a photoaffinity label, researchers can use quantitative mass spectrometry to confirm DNA-PK engagement and identify off-targets. This unbiased approach can convert a 'black-box' compound into a well-characterized tool, providing the quantitative selectivity data that is currently missing.

Quote Request

Request a Quote for 2,6-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.